3,5-Diaminobenzoic acid sodium salt molecular structure
3,5-Diaminobenzoic acid sodium salt molecular structure
An In-Depth Technical Guide to the Molecular Structure of 3,5-Diaminobenzoic Acid Sodium Salt for Advanced Research Applications
Executive Summary
This technical guide provides a comprehensive examination of 3,5-Diaminobenzoic acid sodium salt, a pivotal chemical intermediate with significant utility in pharmaceutical sciences, advanced materials, and organic synthesis. This document delves into the nuanced details of its molecular architecture, elucidated through a synthesis of spectroscopic and computational methodologies. We present its physicochemical properties, detailed protocols for its synthesis and analysis, and explore the direct linkage between its structural features and its functional applications. This guide is intended for researchers, scientists, and drug development professionals who require a deep, mechanistic understanding of this versatile compound.
Introduction: The Strategic Importance of 3,5-Diaminobenzoic Acid and its Sodium Salt
3,5-Diaminobenzoic acid (DABA), and by extension its highly soluble sodium salt, represents a class of aromatic compounds whose strategic importance is defined by its unique trifunctional structure. The molecule incorporates a central benzene ring substituted with two nucleophilic amino groups and one carboxylic acid group. This specific arrangement of functional groups at the 1, 3, and 5 positions provides a versatile scaffold for constructing complex molecular architectures.
In the pharmaceutical industry, DABA is a crucial building block for the synthesis of active pharmaceutical ingredients (APIs), including sulfonamides and various heterocyclic systems.[1][2] Its structural similarity to other biologically relevant molecules makes it a compound of interest for developing novel therapeutics.[3][4] Beyond pharmaceuticals, it serves as a key monomer in the production of high-performance polyimides used in the aerospace and electronics industries and as an essential intermediate in the synthesis of specialized dyes and pigments.[1][2][5] The sodium salt form enhances its utility in aqueous reaction media, a critical consideration for many industrial and laboratory-scale processes.
Core Physicochemical and Structural Properties
The sodium salt of 3,5-Diaminobenzoic acid is typically a white to off-white crystalline powder.[3] Its physical and chemical characteristics are dictated by the interplay of its aromatic core, amino substituents, and the ionic carboxylate group.
| Property | Value | Reference(s) |
| IUPAC Name | Sodium 3,5-diaminobenzoate | [6] |
| Synonyms | 3,5-Diaminobenzoic acid sodium salt | [6][7] |
| CAS Number | 67032-27-3 | [6] |
| Parent Acid CAS | 535-87-5 | [2][8][9] |
| Molecular Formula | C₇H₇N₂NaO₂ | [6] |
| Molecular Weight | 174.13 g/mol | [6] |
| Appearance | White to off-white/grey crystalline powder | [3][4] |
| Solubility | Soluble in water, alcohol, and ether | [3][7][10] |
Elucidation of the Molecular Structure: A Spectroscopic and Computational Approach
A definitive understanding of the molecular structure is paramount for predicting reactivity and designing applications. The structure of the 3,5-diaminobenzoate anion is typically confirmed through a combination of spectroscopic techniques and theoretical modeling, primarily conducted on the parent acid.
Infrared (IR) Spectroscopy
IR spectroscopy is a foundational tool for identifying the key functional groups within the molecule. For 3,5-Diaminobenzoic acid, the spectrum reveals:
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N-H Stretching: Symmetrical and asymmetrical stretches for the primary amine groups, typically appearing in the 3200-3400 cm⁻¹ region.
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O-H and C=O Stretching (Carboxylic Acid): In the parent acid, a broad O-H stretch is observed around 2500-3300 cm⁻¹, overlapping with a strong carbonyl (C=O) stretch near 1700 cm⁻¹. For the sodium salt, the O-H band disappears and the carboxylate (COO⁻) stretch shifts to a lower frequency (~1550-1610 cm⁻¹).
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Aromatic C=C Stretching: Peaks in the 1450-1600 cm⁻¹ region confirm the presence of the benzene ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the carbon-hydrogen framework.
-
¹H NMR: The proton NMR spectrum of the parent acid is characteristic.[11] The aromatic protons typically appear as two distinct signals: one for the proton at the C2 position (between the two amino groups) and another for the protons at the C4 and C6 positions. The amino (-NH₂) and carboxylic acid (-COOH) protons are also observable, though their chemical shifts can vary with solvent and concentration.
-
¹³C NMR: The carbon spectrum confirms the number of unique carbon environments in the molecule, including the carboxyl carbon, the substituted aromatic carbons (C1, C3, C5), and the unsubstituted aromatic carbons (C2, C4, C6).[12]
Computational and Theoretical Analysis
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations provide deeper insights into the electronic nature of the molecule.[13] These studies reveal:
-
Dipole Moment: The molecule possesses a significant dipole moment, which is higher in the excited state than the ground state, indicating polarization upon excitation.[13]
-
Intramolecular Charge Transfer (ICT): Theoretical and experimental data suggest the presence of ICT, where electron density shifts from the electron-donating amino groups to the electron-withdrawing carboxyl group.[13] This property is the basis for its potential use as a fluorescent sensor.
Synthesis and Purification Workflow
The industrial production of 3,5-Diaminobenzoic acid sodium salt is a multi-step process that requires precise control over reaction conditions to ensure high purity and yield.
Synthesis of 3,5-Diaminobenzoic Acid
The parent acid is most commonly synthesized from benzoic acid via a two-step process.[14]
Caption: Synthesis workflow for 3,5-Diaminobenzoic acid sodium salt.
Experimental Protocol: Catalytic Hydrogenation of 3,5-Dinitrobenzoic Acid [14] This protocol outlines a common laboratory method for the reduction step.
-
Reactor Setup: In a stainless-steel autoclave, charge 3,5-Dinitrobenzoic acid (1 equivalent) and a suitable solvent such as water.
-
pH Adjustment: Adjust the pH of the slurry to 7-8 with an aqueous solution of sodium hydroxide to facilitate dissolution and the reaction.
-
Catalyst Addition: Add a catalytic amount of Palladium on carbon (Pd/C, e.g., 1% by mass relative to the starting material).
-
Hydrogenation: Seal the reactor and purge with nitrogen gas. Pressurize the reactor with hydrogen gas (e.g., 2 MPa) and heat to the target temperature (e.g., 70°C).
-
Reaction Monitoring: Maintain the reaction with vigorous stirring until hydrogen uptake ceases, indicating the completion of the reduction.
-
Work-up: Cool the reactor, vent the hydrogen, and filter the reaction mixture to recover the catalyst.
-
Isolation: Acidify the filtrate to precipitate the 3,5-Diaminobenzoic acid product, which can then be collected by filtration, washed, and dried.
Formation of the Sodium Salt
To obtain the sodium salt, the isolated 3,5-Diaminobenzoic acid is dissolved or suspended in a suitable solvent (e.g., water or ethanol) and treated with one molar equivalent of sodium hydroxide or sodium bicarbonate until a clear solution is formed and the pH is neutral to slightly basic. The salt can then be isolated by evaporation of the solvent.
Structure-Function Relationships and Applications
The utility of 3,5-Diaminobenzoic acid sodium salt is a direct consequence of its molecular structure.
Caption: Relationship between molecular structure and key applications.
-
Pharmaceutical Intermediate: The two amino groups are nucleophilic and can be readily derivatized, making the molecule a versatile scaffold for building complex drug candidates.[1][15] The carboxylate group enhances aqueous solubility and provides an additional site for modification.
-
Polymer Chemistry: The diamine structure allows it to act as a monomer in polycondensation reactions with dianhydrides or diacyl chlorides to form high-performance polyimides and polyamides, which are valued for their exceptional thermal stability.[2]
-
Fluorescent Probes: The inherent intramolecular charge transfer (ICT) characteristic, stemming from the electron-donating amino groups and the electron-withdrawing carboxylate group, makes the molecule fluorescent.[13] This fluorescence can be sensitive to the local environment, allowing for its use in chemical sensing applications.[13]
Safety, Handling, and Storage
As a chemical intermediate, proper handling of 3,5-Diaminobenzoic acid and its salt is essential.
-
Hazards: The compound is classified as an irritant to the eyes, respiratory system, and skin.[7][9] Ingestion may be harmful.[10] As with many aromatic amines, care should be taken to avoid inhalation of dust and direct contact with skin and eyes.
-
Handling: Use in a well-ventilated area with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Storage: Store in a cool, dry, and dark place in a tightly sealed container.[7] It should be stored away from strong oxidizing agents, acids, and acid chlorides.[7][10]
Conclusion
3,5-Diaminobenzoic acid sodium salt is a compound whose value is deeply rooted in its molecular structure. The strategic placement of two amino groups and a carboxylate on an aromatic ring creates a highly versatile and reactive molecule. Through rigorous analysis using spectroscopic and computational methods, its structure is well-understood, enabling its rational application in diverse fields. For professionals in drug development and materials science, a thorough grasp of this molecule's properties and synthesis is not merely academic but a practical necessity for innovation.
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